molecular formula C13H19N3O3S B2465098 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034226-96-3

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine

Cat. No.: B2465098
CAS No.: 2034226-96-3
M. Wt: 297.37
InChI Key: VQODABQMUGNZMQ-UHFFFAOYSA-N
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Description

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is a complex organic compound that features a piperidine ring, a cyclopropylsulfonyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyridazine Ring: The pyridazine ring can be constructed through condensation reactions involving hydrazines and diketones.

    Coupling of the Piperidine and Pyridazine Rings: The final step involves the coupling of the piperidine and pyridazine rings through nucleophilic substitution reactions, often facilitated by a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting neurological or inflammatory diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group may enhance binding affinity and selectivity, while the piperidine and pyridazine rings provide structural stability and facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine: Lacks the methyl group on the pyridazine ring, potentially altering its biological activity.

    3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine: Contains a pyrazine ring instead of a pyridazine ring, which may affect its chemical reactivity and pharmacological properties.

    N-(Cyclopropylsulfonyl)piperidine: Lacks the pyridazine ring, making it structurally simpler but potentially less effective in certain applications.

Uniqueness

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is unique due to the presence of both the cyclopropylsulfonyl group and the methyl-substituted pyridazine ring. This combination of structural features may confer enhanced biological activity and selectivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10-4-7-13(15-14-10)19-11-3-2-8-16(9-11)20(17,18)12-5-6-12/h4,7,11-12H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQODABQMUGNZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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